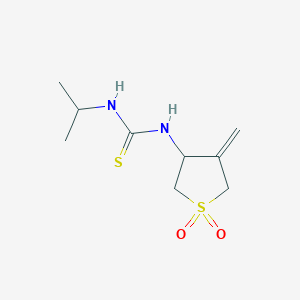

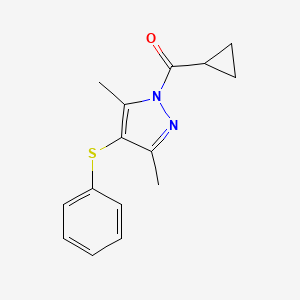

![molecular formula C16H17N5O3 B5553786 6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step reactions, starting with the bromination of furan derivatives, followed by condensation and coupling reactions. One approach detailed the synthesis of a related compound, 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, through steps including bromination, condensation, Suzuki coupling, and hydrogenation (Ismail et al., 2004). These methodologies can be adapted for the synthesis of 6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide, with modifications to incorporate the oxadiazolyl and tetrahydrofuran groups.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and MS, alongside X-ray diffraction for crystallographic analysis. For instance, the structure of a similar compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was confirmed by these methods, and density functional theory (DFT) was employed for further conformational analysis, showing consistency between the DFT-optimized structure and the X-ray diffraction data (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including nucleophilic addition, cycloaddition, and ring transformations. For example, the reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate led to the formation of fully substituted furans (Pan et al., 2010). These reaction pathways could be relevant for functionalizing the 6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide molecule.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical and biological studies. These properties can be inferred from related compounds within the same chemical class. For example, the synthesis and characterization of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines provided insights into their physical properties, which are essential for their activity as antirhinovirus agents (Hamdouchi et al., 1999).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including reactivity, stability, and interactions with biological targets, are determined by their molecular structure. Studies on similar compounds, such as the exploration of antiprotozoal activity of bis-benzamidino imidazo[1,2-a]pyridines, provide a foundation for understanding the chemical behavior of these molecules (Ismail et al., 2008).

Applications De Recherche Scientifique

Antiprotozoal Applications

One of the significant applications of related imidazo[1,2-a]pyridine derivatives is their potential as antiprotozoal agents. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and tested for their activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some derivatives showed potent in vitro activity with IC(50) values as low as 1 nM against T. b. rhodesiense and 14 nM against P. falciparum. These compounds also demonstrated excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating their potential for development into antiprotozoal medications (Ismail et al., 2004).

Synthesis and Structural Modifications

Research has focused on the systematic structural modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug development. Altering the heterocycle or blocking the reactive site are strategies that have shown promise in reducing AO metabolism, which is critical for improving the pharmacokinetic properties of potential drugs (Linton et al., 2011).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds using imidazo[1,2-a]pyridine derivatives as precursors has been explored extensively. These efforts aim to create compounds with potential therapeutic applications. For example, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have led to the development of fully substituted furans, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis (Pan et al., 2010).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Imidazo[1,2-a]pyridine analogues have been studied for their activity against tuberculosis, with some compounds showing significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-4-5-14-18-11(9-21(14)8-10)15(22)17-7-13-19-16(24-20-13)12-3-2-6-23-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXJFLZUQHLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NOC(=N3)C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

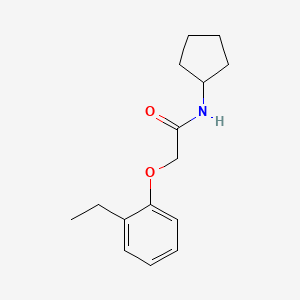

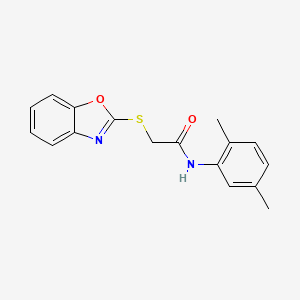

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

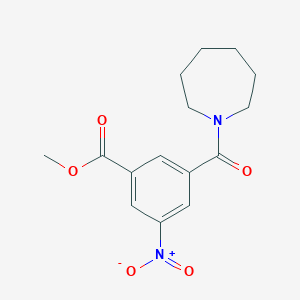

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

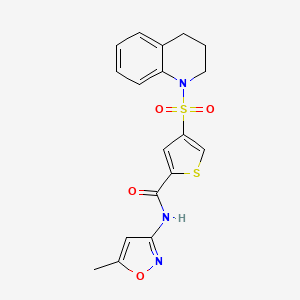

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)